Methyl-d3-malonic acid

Catalog No.
S1526898
CAS No.
42522-59-8
M.F
C4H6O4
M. Wt
121.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl-d3-malonic acid

CAS Number

42522-59-8

Product Name

Methyl-d3-malonic acid

IUPAC Name

2-(trideuteriomethyl)propanedioic acid

Molecular Formula

C4H6O4

Molecular Weight

121.11 g/mol

InChI

InChI=1S/C4H6O4/c1-2(3(5)6)4(7)8/h2H,1H3,(H,5,6)(H,7,8)/i1D3

InChI Key

ZIYVHBGGAOATLY-FIBGUPNXSA-N

SMILES

CC(C(=O)O)C(=O)O

Synonyms

Methyl-d3-propanedioic Acid; 2-Methyl-d3-propanedioic Acid; 1,1-Ethanedicarboxylic Acid-d3; Isosuccinic Acid-d3; NSC 2520-d3;

Canonical SMILES

CC(C(=O)O)C(=O)O

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)O)C(=O)O

Stable Isotope Labeling for Metabolic Studies

MD3 is a type of isotopically labeled molecule. This means one or more of its hydrogen atoms have been replaced with deuterium (D), a stable isotope of hydrogen. This substitution offers several advantages in research:

  • Traceability: MD3 can be incorporated into a biological system, and scientists can track its fate through metabolic pathways by detecting the specific deuterium label using techniques like mass spectrometry Source: Sigma-Aldrich methyl-d3-malonic acid description: .
  • Reduced Background Noise: The deuterium label helps distinguish MD3 from similar naturally occurring molecules, improving the sensitivity and accuracy of measurements Source: ProcureNet methyl-d3-malonic acid description.

Methyl-d3-malonic acid is a deuterated form of methylmalonic acid, characterized by the molecular formula C4H6O4C_4H_6O_4 and a molecular weight of approximately 121.11 g/mol. It is notable for its three deuterium atoms, which replace hydrogen atoms in the methyl group, resulting in a unique isotopic signature that can be utilized in various analytical applications. Methyl-d3-malonic acid is primarily known for its role in metabolic pathways, particularly in the metabolism of certain amino acids and fatty acids. It is also linked to conditions such as methylmalonic aciduria, which can arise from genetic defects affecting vitamin B12 metabolism .

MDMA itself doesn't have a specific mechanism of action within the body. Its primary function is as a tracer molecule. When introduced into a biological system, it behaves similarly to natural MMA but can be distinguished through mass spectrometry due to its isotopic labeling []. This allows researchers to track the metabolism and elimination of MMA, aiding in the diagnosis and monitoring of MMA-related disorders.

  • Safety: Limited information exists on the specific safety profile of MDMA. However, considering its structural similarity to MMA, it's likely not acutely toxic [].
  • Hazards: As with any research chemical, proper handling procedures should be followed to avoid inhalation, ingestion, or skin contact.
, particularly those involving acyl-CoA derivatives. One significant reaction is its conversion to methylmalonyl-CoA when it binds with coenzyme A. This reaction is critical for the metabolism of odd-chain fatty acids and certain amino acids, facilitating their entry into the citric acid cycle. The presence of deuterium allows for tracking and studying metabolic pathways through techniques such as mass spectrometry .

Methyl-d3-malonic acid exhibits biological activity primarily through its involvement in metabolic processes. Elevated levels of methylmalonic acid, including its deuterated form, can indicate metabolic disorders such as methylmalonic aciduria or deficiencies in vitamin B12. These conditions can lead to various health issues, including neurological symptoms and developmental delays. The measurement of methyl-d3-malonic acid levels in biological samples is often used as a biomarker for these disorders .

Methyl-d3-malonic acid can be synthesized through several methods:

  • Deuteration of Methylmalonic Acid: This involves the substitution of hydrogen atoms with deuterium during the synthesis of methylmalonic acid.
  • Chemical Synthesis: Starting from simpler precursors, methyl-d3-malonic acid can be synthesized using standard organic chemistry techniques involving reactions such as esterification and hydrolysis.
  • Isotope Exchange: This method utilizes deuterated solvents or reagents to facilitate the exchange of hydrogen with deuterium in the compound .

Methyl-d3-malonic acid has several applications:

  • Metabolic Research: It serves as a tracer in metabolic studies due to its isotopic labeling.
  • Biomarker Analysis: Used to assess metabolic disorders related to vitamin B12 deficiency and other conditions.
  • Analytical Chemistry: Employed in mass spectrometry and nuclear magnetic resonance spectroscopy for structural elucidation and quantification of metabolites .

Interaction studies involving methyl-d3-malonic acid often focus on its role in enzymatic reactions and metabolic pathways. It interacts with various enzymes involved in fatty acid metabolism and amino acid catabolism, particularly those that require coenzyme A. The isotopic labeling allows researchers to trace these interactions more effectively, providing insights into metabolic fluxes and enzyme kinetics .

Methyl-d3-malonic acid shares structural similarities with several other compounds, particularly those within the malonic acid family. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Methylmalonic AcidC4H6O4Non-deuterated form; involved in similar pathways
Malonic AcidC3H4O4Lacks the methyl group; simpler structure
Dimethylmalonic AcidC5H8O4Contains two methyl groups; larger molecular size
Ethylmalonic AcidC5H8O4Ethyl group instead of methyl; different properties

Methyl-d3-malonic acid's uniqueness lies in its isotopic labeling, which enhances its utility in research settings compared to its non-deuterated counterparts. This feature allows for precise tracking during metabolic studies and provides valuable information regarding enzyme mechanisms and metabolic pathways .

XLogP3

0.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

121.04543891 g/mol

Monoisotopic Mass

121.04543891 g/mol

Heavy Atom Count

8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Methyl-d3-malonic acid

Dates

Modify: 2023-08-15

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